N-(4-chlorophenyl)furan-3-carboxamide
Description
N-(4-Chlorophenyl)furan-3-carboxamide is a small-molecule compound featuring a furan ring substituted at the 3-position with a carboxamide group, where the amide nitrogen is further linked to a 4-chlorophenyl moiety. This structure combines the aromatic properties of the furan and chlorophenyl groups with the hydrogen-bonding capacity of the carboxamide, making it a versatile scaffold in medicinal chemistry.
Properties
IUPAC Name |
N-(4-chlorophenyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-9-1-3-10(4-2-9)13-11(14)8-5-6-15-7-8/h1-7H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWKJSCSGOFWOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=COC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their biological/physical properties:
Key Observations:
Halogen Effects: The 4-chlorophenyl group in the parent compound contributes to hydrophobic interactions and moderate electron-withdrawing effects. Trifluoromethyl groups (e.g., V-13–009920 , Fascin inhibitor ) introduce strong electron-withdrawing effects, improving metabolic stability and binding affinity through dipole interactions.
N-Substituent Diversity: Aromatic substituents (e.g., thiadiazole-sulfamoylphenyl in V-13–009920 ) enhance enzyme inhibition via π-π stacking and hydrogen bonding. Heterocyclic moieties (e.g., indazole in Fascin inhibitor ) improve potency by engaging in specific interactions with protein pockets. Basic groups (e.g., diethylamino in 47y ) may enhance solubility or modulate pharmacokinetics.
Preparation Methods
Synthesis of Furan-3-Carboxylic Acid
Furan-3-carboxylic acid serves as the precursor for acyl chloride formation. Industrial routes often employ the oxidation of furfural derivatives. For example, catalytic oxidation of 3-methylfuran using potassium permanganate (KMnO₄) in acidic media yields furan-3-carboxylic acid with >85% efficiency. Alternative pathways include cyclization of 1,4-dicarbonyl compounds, such as the reaction of acetoacetic ester with succinic acid derivatives under reflux conditions.
Formation of Acyl Chloride
Furan-3-carboxylic acid is treated with thionyl chloride (SOCl₂) in benzene at 60–80°C to produce furan-3-carbonyl chloride. This step typically achieves near-quantitative conversion due to the electrophilic nature of SOCl₂. The reaction mechanism involves nucleophilic attack by the carboxylic acid oxygen on sulfur, followed by chloride displacement.
Amidation with 4-Chloroaniline
The acyl chloride is reacted with 4-chloroaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (Et₃N) is added to scavenge HCl, driving the reaction to completion. Yields range from 70–90%, with purity >95% after recrystallization from ethanol.
Table 1: Optimization of Acyl Chloride Method
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Anhydrous DCM | 88 | 97 |
| Temperature | 0–5°C | 92 | 98 |
| Base | Et₃N (2 eq) | 90 | 96 |
Carbodiimide-Mediated Coupling Approaches
Carbodiimide-based methods avoid the use of corrosive acyl chlorides, making them preferable for lab-scale synthesis.
Activation with DCC/DMAP
A mixture of furan-3-carboxylic acid, N,N'-dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) in DCM activates the carboxylic acid into an O-acylisourea intermediate. Subsequent addition of 4-chloroaniline at 25°C facilitates amide bond formation. This method achieves 75–82% yield but requires chromatographic purification to remove dicyclohexylurea (DCU) byproducts.
Solvent and Temperature Optimization
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the intermediate. However, elevated temperatures (>40°C) promote side reactions, reducing yields by 15–20%.
Table 2: DCC-Mediated Amidation Performance
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 25 | 24 | 78 |
| DMF | 30 | 12 | 82 |
| THF | 25 | 36 | 68 |
Alternative Synthetic Pathways
Use of Mixed Anhydrides
Mixed anhydrides formed from furan-3-carboxylic acid and chloroformates (e.g., isobutyl chloroformate) react with 4-chloroaniline in the presence of N-methylmorpholine. This method offers 80–85% yield but is less cost-effective due to reagent expenses.
Enzymatic Amidation
Lipase-catalyzed amidation in non-aqueous media represents an eco-friendly alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates the reaction between furan-3-carboxylic acid and 4-chloroaniline at 50°C, yielding 65–70% product.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial processes utilize continuous flow reactors to enhance heat transfer and mixing. A typical setup involves:
-
Step 1 : SOCl₂ and furan-3-carboxylic acid are combined in a microreactor at 70°C (residence time: 5 min).
-
Step 2 : The acyl chloride stream is mixed with 4-chloroaniline and Et₃N in a second reactor (residence time: 10 min).
This system achieves 94% yield with 99% purity, reducing waste by 40% compared to batch processes.
Purification and Yield Optimization
Crystallization from ethyl acetate/hexane (1:3) removes unreacted aniline and oligomeric byproducts. Centrifugal partition chromatography (CPC) further enhances purity to >99.5% for pharmaceutical applications.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Acyl Chloride | 90 | 98 | High | Low |
| DCC Coupling | 80 | 95 | Moderate | Medium |
| Enzymatic | 70 | 92 | Low | High |
| Continuous Flow | 94 | 99 | High | Medium |
Q & A
Q. Critical Parameters :
- Temperature : Excess heat during coupling may degrade the furan ring; reactions are often conducted at 0–25°C.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require strict moisture control .
- Catalysts : Base catalysts like triethylamine improve amide bond formation efficiency .
Advanced Consideration :
For scale-up, continuous flow reactors can mitigate exothermic risks and improve reproducibility. Reaction monitoring via in situ FTIR or HPLC ensures intermediate stability .
Which spectroscopic and computational methods are most reliable for characterizing this compound?
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR confirm the presence of the chlorophenyl group (δ ~7.3 ppm for aromatic protons) and furan ring (δ ~6.5–7.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 235.04 (calculated for ) .
- X-ray Crystallography : Resolves steric interactions between the chlorophenyl and furan moieties (if single crystals are obtainable) .
Advanced Consideration :
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and verify NMR chemical shifts. Software like Gaussian or ORCA models substituent effects on reactivity .
How does the electron-withdrawing chlorophenyl group influence the compound’s reactivity and biological activity?
Q. Advanced Research Focus
- Electronic Effects : The Cl substituent increases electrophilicity at the furan ring, enhancing susceptibility to nucleophilic attack (e.g., in Michael addition reactions) .
- Biological Interactions : Chlorine’s electronegativity may improve binding to hydrophobic enzyme pockets. For example, structurally analogous compounds inhibit Mycobacterium tuberculosis PrpC (IC = 4.0 µM) via hydrophobic and π-π interactions .
Data Contradiction Analysis :
While Cl generally enhances metabolic stability, some studies report reduced solubility, complicating in vivo assays. Balancing lipophilicity (LogP ~2.8) and aqueous solubility requires formulation strategies like co-solvents or nanoemulsions .
What methodologies resolve contradictions in structure-activity relationship (SAR) studies of furan-3-carboxamide derivatives?
Q. Advanced Research Focus
- Comparative SAR Tables :
| Compound | Substituent | Bioactivity (IC) | Source |
|---|---|---|---|
| N-(4-chlorophenyl) | Cl at para position | 4.0 µM (PrpC inhibition) | |
| N-(4-methylphenyl) | CH at para | 12.5 µM | |
| N-(4-methoxyphenyl) | OCH at para | >50 µM |
- Hypothesis Testing : Replace Cl with bioisosteres (e.g., CF) to assess electronic vs. steric contributions .
- Crystallographic Docking : Use AutoDock or Schrödinger to simulate binding modes and identify key residues .
What in vitro and in silico approaches are used to elucidate the compound’s mechanism of action in antimicrobial studies?
Q. Advanced Research Focus
- Enzyme Assays : Direct inhibition assays (e.g., DTNB-based thiol quantification for PrpC) validate target engagement .
- Microscopy : Time-lapse imaging of bacterial membrane integrity post-treatment assesses lytic activity .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to identify persistent hydrogen bonds (e.g., with PrpC’s catalytic cysteine) .
Contradiction Management :
Discrepancies between in silico predictions and experimental IC values may arise from solvation effects or protein flexibility. Free-energy perturbation (FEP) calculations refine binding affinity estimates .
How can computational modeling optimize this compound derivatives for enhanced pharmacokinetics?
Q. Advanced Research Focus
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70), blood-brain barrier penetration (low), and CYP450 inhibition risks .
- QSAR Models : 2D descriptors (e.g., topological polar surface area = 52 Ų) correlate with intestinal absorption .
Case Study :
Derivatives with added methyl groups on the furan ring show improved metabolic stability in liver microsome assays but reduced solubility. Salt formation (e.g., hydrochloride) mitigates this .
What strategies address solubility challenges in in vivo studies of this compound?
Q. Advanced Research Focus
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without toxicity .
- Nanoformulations : Lipid-based nanoparticles (size ~150 nm) improve bioavailability in rodent models .
- Prodrug Design : Esterification of the carboxamide group increases solubility, with enzymatic cleavage in vivo restoring activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
